4-Bromo-2-ethoxy-N-isopropylbenzamide
CAS No.: 1261895-31-1
Cat. No.: VC0037104
Molecular Formula: C12H16BrNO2
Molecular Weight: 286.169
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261895-31-1 |
|---|---|
| Molecular Formula | C12H16BrNO2 |
| Molecular Weight | 286.169 |
| IUPAC Name | 4-bromo-2-ethoxy-N-propan-2-ylbenzamide |
| Standard InChI | InChI=1S/C12H16BrNO2/c1-4-16-11-7-9(13)5-6-10(11)12(15)14-8(2)3/h5-8H,4H2,1-3H3,(H,14,15) |
| Standard InChI Key | AYTHWRLTUXEHPL-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)Br)C(=O)NC(C)C |
Introduction
4-Bromo-2-ethoxy-N-isopropylbenzamide is a chemical compound belonging to the benzamide class, which are derivatives of benzoic acid. This compound features a bromine atom, an ethoxy group, and an isopropyl group attached to a benzene ring, contributing to its unique chemical properties and potential applications in medicinal chemistry.
Synthesis of 4-Bromo-2-ethoxy-N-isopropylbenzamide
The synthesis of this compound typically involves the functionalization of aromatic compounds. It requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Common solvents include dichloromethane or ethanol, while catalysts may be employed to facilitate the reaction.
Synthesis Steps
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Starting Materials: The synthesis often begins with benzamide derivatives that can be modified to introduce the bromine, ethoxy, and isopropyl groups.
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Reaction Conditions: Temperature and solvent play critical roles in determining the reaction pathway and product yield.
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Purification: Techniques such as chromatography may be used to purify the final product.
Chemical Reactions and Applications
4-Bromo-2-ethoxy-N-isopropylbenzamide can undergo various chemical reactions, including hydrolysis and reduction. Common reagents used include sodium hydroxide for hydrolysis and lithium aluminum hydride for reduction processes.
Reaction Examples
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Hydrolysis | Sodium hydroxide | Aqueous solution, controlled temperature |
| Reduction | Lithium aluminum hydride | Anhydrous solvent, inert atmosphere |
Biological and Pharmacological Significance
The mechanism of action for 4-Bromo-2-ethoxy-N-isopropylbenzamide primarily involves its interaction with biological targets, particularly enzymes or receptors relevant in pharmacological contexts. While specific biological activities of this compound are not widely documented, its structure suggests potential applications in medicinal chemistry, possibly as a precursor or intermediate in the synthesis of bioactive compounds.
Spectroscopic Analysis
The molecular structure of 4-Bromo-2-ethoxy-N-isopropylbenzamide can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provide detailed information about the compound's molecular structure and purity.
Spectroscopic Techniques
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NMR: Provides information about the molecular structure by analyzing the magnetic properties of nuclei.
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MS: Helps in determining the molecular weight and fragmentation pattern of the compound.
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